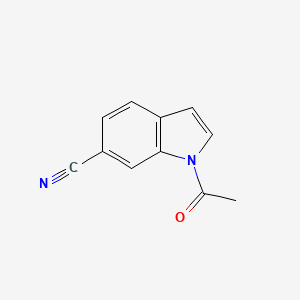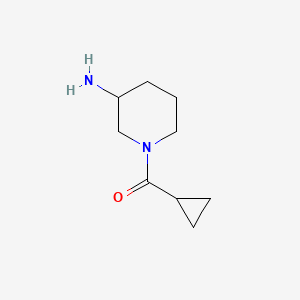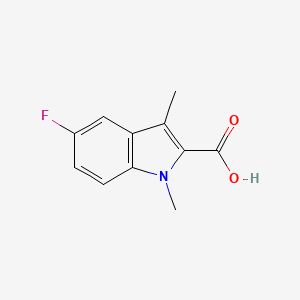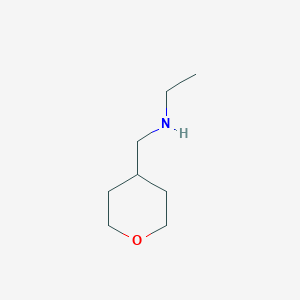![molecular formula C14H10BrClO3 B1293105 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 1096910-95-0](/img/structure/B1293105.png)
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid, commonly referred to as 2-BCA, is an organic acid with a wide range of applications in scientific research. It is an aromatic compound, consisting of a benzene ring with two oxygen atoms, a bromine atom, and a chlorine atom attached. 2-BCA is a versatile reagent, and has been used in the synthesis of various compounds and in the study of biochemical and physiological effects.
科学的研究の応用
Structural Analysis in Coordination Polymers
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is involved in the study of uranyl coordination polymers. Researchers have explored how uranyl oxo atoms are engaged in non-covalent assembly via either hydrogen or halogen bonding interactions. Notably, halogen bonding interactions are emphasized, revealing their strength comparable to hydrogen bonds. This research is fundamental in understanding the structural behaviors of uranyl coordination polymers, which has implications in various scientific fields, including material science and chemistry (Carter et al., 2018).
Organic Synthesis
The compound is also relevant in the field of organic synthesis. A study demonstrated the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides. This process generates lithium 3-chloro/bromo-2-lithiobenzoates, leading to the formation of a variety of 2-substituted-3-chloro/bromobenzoic acids. This research provides insights into the synthesis strategies of complex organic compounds and their potential applications in pharmaceuticals and materials science (Gohier & Mortier, 2003).
Thermodynamic Property Evaluation
The compound is used in evaluating thermodynamic properties of halobenzoic acids. Computational chemistry methods and consistency assessments of experimental properties were applied to twelve monohalobenzoic acids, including bromo- and chlorobenzoic acids. The study addresses the discrepancies in experimental enthalpies of formation, contributing to a better understanding of thermodynamic behaviors of these compounds in various applications (Chirico et al., 2017).
Safety and Hazards
生化学分析
Biochemical Properties
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These interactions are facilitated by the presence of the benzene ring, which stabilizes radicals and carbocations, making the compound reactive under specific conditions . The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, influencing the biochemical pathways in which it is involved.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, including changes in proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism can result in alterations in energy production, biosynthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound can inhibit enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical activity and effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and gene expression . At higher dosages, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical activities . These metabolic pathways can influence the compound’s overall activity and effectiveness in biological systems . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and effectiveness in biological systems.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization signals can direct the compound to its site of action, where it can interact with specific biomolecules and exert its effects
特性
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRKCPFFZCXEKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)






![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)



![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
